molecular formula C25H15FN4OS B14873537 (2Z)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B14873537
M. Wt: 438.5 g/mol
InChI Key: MITJMHCCSUKJKI-HMAPJEAMSA-N
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Description

(Z)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is a complex organic compound that features a unique structure combining a pyrazole ring, a fluorophenyl group, and a benzoimidazothiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of phenylhydrazine with an appropriate diketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Construction of the Benzoimidazothiazolone Core: This step involves the cyclization of a thioamide with an ortho-diamine derivative under high-temperature conditions.

    Final Coupling Reaction: The final step is the coupling of the pyrazole derivative with the benzoimidazothiazolone core using a suitable base and solvent system to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazothiazolone core, potentially yielding reduced analogs with different pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicinal chemistry, (Z)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one is explored for its potential therapeutic applications. It may exhibit activity against various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, the compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one
  • (Z)-2-((3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one

Uniqueness

The uniqueness of (Z)-2-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C25H15FN4OS

Molecular Weight

438.5 g/mol

IUPAC Name

(2Z)-2-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C25H15FN4OS/c26-18-12-10-16(11-13-18)23-17(15-29(28-23)19-6-2-1-3-7-19)14-22-24(31)30-21-9-5-4-8-20(21)27-25(30)32-22/h1-15H/b22-14-

InChI Key

MITJMHCCSUKJKI-HMAPJEAMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\4/C(=O)N5C6=CC=CC=C6N=C5S4

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C4C(=O)N5C6=CC=CC=C6N=C5S4

Origin of Product

United States

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